molecular formula C18H18N4O2 B7714690 N-(2-ethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide

N-(2-ethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7714690
M. Wt: 322.4 g/mol
InChI Key: HVHBNBXDTQNYKZ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as EPPA and has been studied for its various biological and physiological effects. In

Mechanism of Action

The mechanism of action of EPPA involves its ability to inhibit the activity of various enzymes such as MAO and CAIX. It has also been shown to modulate the activity of ion channels and receptors in the brain. EPPA has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
EPPA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This can have beneficial effects on mood and behavior. EPPA has also been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the activity of CAIX, which is overexpressed in many types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using EPPA in lab experiments is its ability to modulate the activity of various enzymes and receptors. This can lead to the discovery of new drugs and treatments for various diseases. However, one of the limitations of using EPPA is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the study of EPPA. One direction is to explore its potential as an anticancer agent. Another direction is to study its effects on the GABA-A receptor and its potential as a treatment for anxiety and sleep disorders. Additionally, the development of new synthesis methods for EPPA can lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of EPPA involves the reaction of 2-ethylphenylamine with 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure EPPA.

Scientific Research Applications

EPPA has been studied for its potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, EPPA has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO) which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have beneficial effects on mood and behavior.
In cancer research, EPPA has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. EPPA has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX) which is overexpressed in many types of cancer cells.

properties

IUPAC Name

N-(2-ethylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-13-6-3-4-8-15(13)20-16(23)9-10-17-21-18(22-24-17)14-7-5-11-19-12-14/h3-8,11-12H,2,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHBNBXDTQNYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethylphenyl)-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide

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